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Methyl thiobutyrate - 2432-51-1

Methyl thiobutyrate

Catalog Number: EVT-302109
CAS Number: 2432-51-1
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl thiobutyrate is a volatile sulfur compound (VSC) [, , , , , , , , , , , , , ] recognized for its potent, pungent aroma, often described as cheesy, fruity, or tropical fruit-like [, ]. It naturally occurs in various foods, particularly fermented products like cheese, where it contributes significantly to the characteristic flavor profile [, , , ].

  • Microbial Metabolism: It acts as a marker for specific metabolic pathways in microorganisms, such as L-methionine degradation in cheese ripening bacteria [, , ].
  • Food Chemistry & Flavor Analysis: Its presence and concentration are analyzed to understand flavor development in food and beverages, particularly fermented products [, , , , , ].
  • Pest Control: Recent research highlights its potential as a nematicide, exhibiting toxicity against nematodes like Caenorhabditis elegans and Meloidogyne incognita [].
  • Olfactory Research: Studies utilize methyl thiobutyrate to investigate odorant binding properties and mechanisms of odor perception [].

Methanethiol

Compound Description: Methanethiol (also known as methyl mercaptan) is a volatile sulfur compound characterized by a strong, unpleasant odor often described as resembling rotten cabbage. It's a key volatile sulfur compound often found in cheese and is produced by the catabolism of L-methionine by cheese-ripening microorganisms. []

Relevance: Methanethiol is a precursor in the formation of other sulfur compounds, including methyl thiobutyrate. The presence and abundance of methanethiol can significantly influence the overall flavor profile of fermented food products like cheese. []

Dimethyl Sulfide

Compound Description: Dimethyl sulfide (DMS) is another volatile sulfur compound, known for its characteristic cabbage-like odor. It is generated during the degradation of L-methionine and contributes significantly to the aroma of various fermented foods, including cheese. [, ] In heated strawberry puree, DMS is a major contributor to the change in flavor. []

Relevance: Like methyl thiobutyrate, dimethyl sulfide is a volatile sulfur compound derived from L-methionine. Both contribute to the characteristic aroma profiles of various food products. [, ]

Dimethyl Disulfide

Compound Description: Dimethyl disulfide is a volatile sulfur compound with a powerful, repulsive odor often associated with sewage. It is found in various fermented foods and contributes to their complex aroma profiles. [, ] Dimethyl disulfide is found in algal bloom and increases in concentration in the later stages of a bloom. [] It's also used as a commercial insecticide. []

Relevance: Dimethyl disulfide, similar to methyl thiobutyrate, belongs to the class of volatile sulfur compounds and contributes to the distinct aromas of fermented products and other natural substances. Notably, both compounds exhibit nematicidal activity, although S-methyl thiobutyrate demonstrates a stronger effect. [, ]

Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound known for its potent, unpleasant odor, often described as garlic- or onion-like. It contributes to the off-flavor of algal blooms, becoming particularly prominent in the later stages. [] Additionally, DMTS is a significant component of the odor profile of Geotrichum sp., a common indoor mold. [] The concentration of DMTS increases in strawberry puree when heated. []

Relevance: Dimethyl trisulfide, like methyl thiobutyrate, belongs to the group of volatile sulfur compounds and plays a crucial role in shaping the characteristic aroma profiles of various substances, including fermented products and algal blooms. [, , ]

S-Methyl Thioacetate

Compound Description: S-Methyl thioacetate is a volatile sulfur compound known for its characteristic sulfurous aroma, often described as cheesy or fruity. It's a significant contributor to the aroma of fermented foods like cheese. It's also produced by various microorganisms as a byproduct of L-methionine metabolism. [, ] S-methyl thioacetate is found in strawberry puree at concentrations much higher than methyl thiobutyrate. []

Relevance: Both S-methyl thioacetate and methyl thiobutyrate are S-methyl thioesters, volatile sulfur compounds known for their contribution to the aroma of various food products. They are produced during the breakdown of L-methionine by specific microorganisms. [, , ]

S-Methyl Thiobutyrate

Compound Description: S-Methyl thiobutyrate is a volatile sulfur compound recognized for its pungent, cheesy, or fruity aroma. It is a significant contributor to the aroma of various fermented foods, including cheese, and is produced by the catabolism of L-methionine. [, , , , , ] S-Methyl thiobutyrate displays nematicidal activity against Caenorhabditis elegans and Meloidogyne incognita, surpassing the potency of the commercial insecticide dimethyl disulfide. []

S-Methyl Thiopropionate

Compound Description: S-methyl thiopropionate is a volatile sulfur compound often associated with cheesy, savory, or roasted aromas. It plays a role in the flavor profiles of various fermented food products, particularly cheeses, and is a by-product of L-methionine catabolism. []

Relevance: Similar to methyl thiobutyrate, S-methyl thiopropionate is a volatile sulfur compound derived from the breakdown of L-methionine and contributes to the distinct aroma profiles of fermented foods like cheese. []

S-Methyl Thioisovalerate

Compound Description: S-methyl thioisovalerate is a volatile sulfur compound often characterized by a pungent, cheesy, or sweaty aroma. It's a contributor to the complex aroma profiles found in fermented foods, particularly cheeses, and is produced through the catabolism of L-methionine. []

Relevance: Both S-methyl thioisovalerate and methyl thiobutyrate belong to the group of volatile sulfur compounds and are products of L-methionine degradation. They contribute to the distinctive aromas of fermented foods. []

S-Methyl Butanethioate

Compound Description: S-methyl butanethioate, a volatile sulfur compound, is recognized for its pungent and sulfurous odor. It contributes to the distinctive aroma profiles of various substances, including fermented products and is a key component of the characteristic odor of Pseudomonas putida. []

Relevance: S-methyl butanethioate, similar to methyl thiobutyrate, is a volatile sulfur compound that contributes to the overall aroma of certain fermented products. Both compounds are known to be produced by specific microorganisms. []

Ethyl 3,3-dimethylacrylate

Compound Description: Ethyl 3,3-dimethylacrylate is an ester used primarily as a flavoring agent due to its fruity odor. In scientific research, it exhibits nematicidal activity. []

Relevance: While structurally different from methyl thiobutyrate, ethyl 3,3-dimethylacrylate shares a common application in scientific research as both demonstrate nematicidal properties. []

1-Methoxy-4-methylbenzene

Compound Description: 1-Methoxy-4-methylbenzene, an aromatic ether, is valued for its pleasant, anise-like aroma and is used in the fragrance industry. It also exhibits nematicidal properties. []

Relevance: Despite its structural difference from methyl thiobutyrate, 1-methoxy-4-methylbenzene is significant in this context due to its shared nematicidal activity. []

Compound Description: Butyl isovalerate is an ester prized for its fruity, apple-like aroma, leading to its application as a flavoring agent. It also demonstrates nematicidal activity. []

Relevance: Although structurally dissimilar to methyl thiobutyrate, butyl isovalerate holds relevance in this context due to its shared nematicidal activity. []

2-Isobutyl-3-methoxypyrazine

Compound Description: 2-Isobutyl-3-methoxypyrazine is an aroma compound, known for its potent, earthy, and bell pepper-like odor. []

Relevance: Although structurally different from methyl thiobutyrate, 2-Isobutyl-3-methoxypyrazine is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

Linalool

Compound Description: Linalool is a terpene alcohol, recognized for its floral, sweet, and citrusy aroma. []

Relevance: Although structurally different from methyl thiobutyrate, Linalool is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

Isoamyl Acetate

Compound Description: Isoamyl acetate, also known as isopentyl acetate, is an organic ester, prized for its strong, fruity, banana-like aroma. []

Relevance: Although structurally different from methyl thiobutyrate, Isoamyl acetate is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

1-Octanal

Compound Description: 1-Octanal is a saturated fatty aldehyde, known for its citrus and fatty aroma. []

Relevance: Although structurally different from methyl thiobutyrate, 1-Octanal is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

1-Octanol

Compound Description: 1-Octanol, a fatty alcohol, is known for its herbaceous and orange-like aroma. []

Relevance: Although structurally different from methyl thiobutyrate, 1-Octanol is a volatile odorous compound, like methyl thiobutyrate, that is captured by odorant-binding proteins (OBP). []

Overview

S-Methyl butanethioate is an organic compound classified as a fatty acyl thioester. It is known for its distinct odor and flavor characteristics, making it relevant in the food industry, particularly as a flavoring agent. This compound is part of a broader class of thioesters, which are derivatives of fatty acids where the hydroxyl group is replaced by a thiol group. The molecular formula for S-Methyl butanethioate is C5_5H10_{10}OS, and it has been identified in various flavoring evaluations due to its potential applications in food and beverage products .

Source and Classification

S-Methyl butanethioate can be sourced from natural products or synthesized through chemical processes. It falls under the classification of thioesters, specifically fatty acyl thioesters, which are characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is also recognized in databases such as the Human Metabolome Database, indicating its biological relevance .

Synthesis Analysis

Methods and Technical Details

The synthesis of S-Methyl butanethioate can be achieved through several methods:

Molecular Structure Analysis

Structure and Data

S-Methyl butanethioate features a thioester functional group characterized by the presence of a sulfur atom bonded to an acyl group. The structural representation can be described as follows:

  • Molecular Formula: C5_5H10_{10}OS
  • Molecular Weight: Approximately 118.2 g/mol
  • Structural Representation:
    • The compound consists of a butanoate moiety with a methyl group attached to the sulfur atom.

The compound's three-dimensional structure can be visualized using computational chemistry software, providing insights into its steric and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

S-Methyl butanethioate participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: As a thioester, it can undergo nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon, leading to the formation of new compounds.
  2. Hydrolysis: In aqueous environments, S-Methyl butanethioate can hydrolyze to yield butanoic acid and methanethiol, which are important in both synthetic and biological contexts.
  3. Transesterification: This reaction involves exchanging the alkoxy group of S-Methyl butanethioate with another alcohol, facilitating the formation of different thioesters or esters .
Mechanism of Action

Process and Data

The mechanism of action for S-Methyl butanethioate primarily involves its reactivity as a thioester:

  • Electrophilic Nature: The carbonyl carbon in the thioester is electrophilic, making it susceptible to nucleophilic attack.
  • Formation of Thiolate Ion: Upon hydrolysis or reaction with nucleophiles, S-Methyl butanethioate can generate thiolate ions, which are highly reactive species that can further participate in various biochemical reactions.

This reactivity underpins its applications in organic synthesis and flavor chemistry.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S-Methyl butanethioate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless liquid.
  • Odor: Characteristic sulfurous odor associated with many thioesters.
  • Boiling Point: Approximately 150°C.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
  • Density: Roughly 0.9 g/cm³.

These properties influence its handling, storage, and application in various fields .

Applications

Scientific Uses

S-Methyl butanethioate has several applications across different domains:

  1. Flavoring Agent: It is widely used in food products for its flavor-enhancing properties.
  2. Chemical Intermediates: In organic synthesis, it serves as an intermediate for producing other sulfur-containing compounds.
  3. Research Applications: Its unique chemical properties make it useful in studies related to sulfur chemistry and metabolic pathways involving thioesters.

Properties

CAS Number

2432-51-1

Product Name

S-Methyl butanethioate

IUPAC Name

S-methyl butanethioate

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3

InChI Key

GRLJIIJNZJVMGP-UHFFFAOYSA-N

SMILES

CCCC(=O)SC

Solubility

insoluble in water; miscible in diethyl ethe

Synonyms

methyl thiolbutyrate

Canonical SMILES

CCCC(=O)SC

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